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molecular formula C11H10N2 B189642 2-Amino-4-phenylpyridine CAS No. 60781-83-1

2-Amino-4-phenylpyridine

Cat. No. B189642
M. Wt: 170.21 g/mol
InChI Key: BAOIJCGWLQNKOE-UHFFFAOYSA-N
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Patent
US07125888B2

Procedure details

A stream of HCl gas was bubbled into a suspension of tert-butyl 4-phenylpyridin-2-ylcarbamate (1–2, 0.93 g, 3.4 mmol, 1 equiv) in EtOAc (50 mL) at 0° C. for 2 min. The acidified solution was then heated at 60° C. for 3 h. The reaction mixture was cooled then concentrated to give 4-phenylpyridin-2-amine (1-3) as an off-white solid. LRMS m/z (M+H) Calcd: 171.2, found 170.9.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl 4-phenylpyridin-2-ylcarbamate
Quantity
0.93 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[C:2]1([C:8]2[CH:13]=[CH:12][N:11]=[C:10]([NH:14]C(=O)OC(C)(C)C)[CH:9]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>CCOC(C)=O>[C:2]1([C:8]2[CH:13]=[CH:12][N:11]=[C:10]([NH2:14])[CH:9]=2)[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
tert-butyl 4-phenylpyridin-2-ylcarbamate
Quantity
0.93 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC(=NC=C1)NC(OC(C)(C)C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC(=NC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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